3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid
Description
3-Amino-5,6-dimethoxy-1H-indole-2-carboxylic acid is a substituted indole derivative featuring a carboxylic acid group at position 2, methoxy groups at positions 5 and 6, and an amino group at position 2.
Its methoxy substituents at positions 5 and 6 contribute to electronic and steric effects, influencing solubility and reactivity .
Properties
IUPAC Name |
3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-3-5-6(4-8(7)17-2)13-10(9(5)12)11(14)15/h3-4,13H,12H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJDQVPABGAQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(N2)C(=O)O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with 5,6-dimethoxyindole.
Carboxylation: The carboxylic acid group at the 2-position is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Scientific Research Applications of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid
This compound is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique substitution pattern, including amino, methoxy, and carboxylic acid groups, gives it distinct chemical and biological properties, making it a versatile compound for various applications.
Chemical Applications
This compound is used as a building block for synthesizing more complex molecules in chemistry. The synthesis of this compound typically starts with 5,6-dimethoxyindole. A carboxylic acid group is introduced at the 2-position through carboxylation reactions, often using carbon dioxide or carboxylating agents. Industrial production methods may optimize these synthetic routes to achieve high yield and purity, employing catalysts and specific reaction conditions to enhance synthesis efficiency.
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can form corresponding oxides, while reduction reactions can convert it into different reduced forms. Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the indole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride and sodium borohydride are used. Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions for substitution reactions.
Biological and Medicinal Applications
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is also investigated for potential therapeutic applications in treating various diseases. The compound's mechanism of action involves interaction with specific molecular targets and pathways, potentially binding to receptors or enzymes and modulating their activity, leading to various biological effects. Derivatives of this compound can inhibit HIV-1 integrase, a crucial enzyme for viral replication. Modifications to the indole core have improved integrase inhibitory effects, with some derivatives exhibiting IC50 values as low as 0.13 μM.
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
Immunomodulatory Effects
This compound has been reported to modulate T helper cell responses (Th1/Th2), influencing cytokine production such as IL-4. This suggests potential applications in treating allergic and autoimmune conditions.
Industrial Applications
This compound is utilized in developing pharmaceuticals and other chemical products.
| Biological Activity | Target/Pathway | IC50 Value (μM) |
|---|---|---|
| HIV-1 Integrase Inhibition | Integrase | 0.13 |
| Antimicrobial Activity | Various pathogens | Varies |
| COX-2 Inhibition | COX-2 enzyme | 0.04 |
Antiviral Properties
A study focusing on the antiviral properties of derivatives of this compound demonstrated that structural optimizations significantly enhanced their efficacy against HIV-1 integrase. Introducing hydrophobic groups at specific positions on the indole core improved binding affinity and inhibitory activity.
Immunomodulation
Another investigation explored the compound's ability to modulate T helper cell responses. It was found to inhibit IL-4 production, suggesting a potential role in managing allergic responses and autoimmune diseases by balancing Th1 and Th2 cell activity.
Research Findings
Recent studies have consistently highlighted the potential of this compound in drug development:
- Synthesis and Optimization : Various synthetic routes have been developed to create more potent derivatives, focusing on enhancing solubility and binding affinity to target proteins.
- Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific substitutions on the indole ring for improving biological activity. For example, halogenated groups at certain positions have been shown to enhance integrase inhibition significantly.
- Therapeutic Applications : The compound’s diverse biological activities suggest its potential use in treating viral infections, inflammatory diseases, and possibly cancer due to its ability to induce apoptosis in certain cell lines.
Mechanism of Action
The mechanism of action of 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid and related indole derivatives:
Physicochemical Properties
- Melting Points: 5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c): 210°C 1-Benzyl-5,6-dimethoxy-1H-indole-2-carboxylic acid (7c): 188°C Methyl ester analogs (e.g., methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate): Lower melting points due to reduced polarity .
Spectroscopic Features :
- IR : Carboxylic acid derivatives show strong C=O stretches (~1680–1700 cm⁻¹). Methoxy groups exhibit symmetric/asymmetric C-O-C stretches (~1200–1250 cm⁻¹) .
- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm; aromatic protons in 5,6-dimethoxy-substituted indoles appear as singlets due to symmetry .
Biological Activity
3-Amino-5,6-dimethoxy-1H-indole-2-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, leading to potential therapeutic applications. This article will explore its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an indole ring with amino and methoxy substituents, which contribute to its reactivity and biological properties. The specific substitution pattern enhances its solubility and interaction with biological macromolecules.
The biological activity of this compound primarily involves:
- Antiviral Activity : Research indicates that derivatives of this compound can inhibit HIV-1 integrase, a crucial enzyme for viral replication. For instance, modifications to the indole core significantly improved integrase inhibitory effects, with some derivatives exhibiting IC50 values as low as 0.13 μM .
- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been suggested that the mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
- Immunomodulatory Effects : The compound has been reported to modulate T helper cell responses (Th1/Th2), influencing cytokine production such as IL-4. This suggests potential applications in treating allergic and autoimmune conditions .
Biological Activity Data
Below is a summary table highlighting the biological activities and their corresponding IC50 values:
| Biological Activity | Target/Pathway | IC50 Value (μM) |
|---|---|---|
| HIV-1 Integrase Inhibition | Integrase | 0.13 |
| Antimicrobial Activity | Various pathogens | Varies |
| COX-2 Inhibition | COX-2 enzyme | 0.04 |
Case Studies
Case Study 1: Antiviral Properties
A study focusing on the antiviral properties of derivatives of this compound demonstrated that structural optimizations significantly enhanced their efficacy against HIV-1 integrase. The introduction of hydrophobic groups at specific positions on the indole core improved binding affinity and inhibitory activity .
Case Study 2: Immunomodulation
In another investigation, the compound's ability to modulate T helper cell responses was explored. It was found to inhibit IL-4 production, suggesting a potential role in managing allergic responses and autoimmune diseases by balancing Th1 and Th2 cell activity .
Research Findings
Recent studies have consistently highlighted the potential of this compound in drug development:
- Synthesis and Optimization : Various synthetic routes have been developed to create more potent derivatives, focusing on enhancing solubility and binding affinity to target proteins.
- Structure–Activity Relationship (SAR) : Research emphasizes the importance of specific substitutions on the indole ring for improving biological activity. For example, halogenated groups at certain positions have been shown to enhance integrase inhibition significantly .
- Therapeutic Applications : The compound’s diverse biological activities suggest its potential use in treating viral infections, inflammatory diseases, and possibly cancer due to its ability to induce apoptosis in certain cell lines .
Q & A
Q. What are the established synthetic routes for 3-amino-5,6-dimethoxy-1H-indole-2-carboxylic acid?
The compound is synthesized via Knoevenagel condensation , where 5,6-dimethoxy-1H-indole-2-carboxylic acid reacts with rhodanine-3-carboxylic acid in acetic acid with sodium acetate as a catalyst. Reflux conditions (3–5 hours) are critical for achieving optimal yields . Alternatively, one-pot multicomponent reactions involving thioureas, chloroacetic acid, and 3-formyl-indole precursors under similar acidic conditions offer efficient pathways .
Q. How is structural confirmation performed for synthesized batches of this compound?
Structural integrity is validated using:
- ¹H NMR spectroscopy : Characteristic peaks include aromatic protons (δ 6.99–7.20 ppm), methoxy groups (δ ~3.79 ppm), and NH/COOH signals (δ 10.73–12.25 ppm) .
- Elemental analysis : Confirms stoichiometry (e.g., C, 49.53%; H, 3.69%; N, 6.42%) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₆N₂O₇S₂ = 436.04 g/mol) .
Q. What solvents and reaction conditions are optimal for its derivatization?
Polar aprotic solvents (e.g., DMF, acetic acid) are preferred for solubility. Derivatives like methyl esters are synthesized via esterification under acidic or basic conditions (e.g., methyl 3-amino-5,6-dimethoxy-1H-indole-2-carboxylate, CAS 380578-54-1) . Reflux temperatures (100–120°C) and catalytic bases (e.g., sodium acetate) enhance reaction efficiency .
Q. What safety precautions are critical during handling?
Q. How is purity assessed for this compound?
Purity is determined via:
- High-performance liquid chromatography (HPLC) : Retention time matching reference standards.
- Melting point analysis : Sharp melting points (e.g., 228–230°C for derivatives) confirm crystallinity .
Advanced Research Questions
Q. What mechanistic insights explain the Knoevenagel condensation in its synthesis?
The reaction proceeds through a nucleophilic attack of the indole’s formyl group on the rhodanine’s active methylene, followed by dehydration to form a conjugated enone system. Sodium acetate acts as a base to deprotonate intermediates, while acetic acid stabilizes charged species . Kinetic studies suggest reaction completion within 5 hours under reflux .
Q. How can one resolve contradictions in bioactivity data across structural analogs?
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. halogen groups) on biological targets. For example, 5,6-dimethoxy substitution enhances antibacterial activity compared to unsubstituted indoles .
- Pharmacophore modeling : Align 3D structural features (e.g., carboxylic acid and methoxy groups) with target binding pockets to rationalize activity discrepancies .
Q. What strategies improve yield in one-pot multicomponent reactions?
- Sequential reagent addition : Introduce thioureas before chloroacetic acid to minimize side reactions.
- Catalyst optimization : BF₃·Et₂O (used in analogous Pechmann reactions) may accelerate cyclization steps .
- Solvent tuning : Acetic acid enhances protonation of intermediates, while DMF improves solubility of hydrophobic precursors .
Q. How do computational methods aid in designing derivatives with enhanced bioactivity?
Q. What analytical challenges arise in characterizing degradation products?
- LC-MS/MS : Identifies hydrolyzed products (e.g., loss of methoxy groups or decarboxylation).
- X-ray crystallography : Resolves structural changes in aged samples, though crystal instability may require cryogenic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
